molecular formula C24H36O4 B1238712 Butenolide peroxide

Butenolide peroxide

Cat. No.: B1238712
M. Wt: 388.5 g/mol
InChI Key: LBCVLXZWFGNXOB-GMKZXUHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butenolide peroxide is a natural product found in Plakortis with data available.

Scientific Research Applications

Biotechnological Applications

Butenolide peroxide and related compounds have shown promise in various biotechnological applications. Peroxidases, which are enzymes that catalyze the reduction of peroxides, have applications ranging from the paper industry, where they're used for biopulping and biobleaching, to wastewater bioremediation. They're also used in biosensors for the determination of various substances, including hydrogen peroxide and organic hydroperoxides (Regalado et al., 2004).

Detoxification and Bioremediation

The detoxification potential of peroxidase-catalyzed reactions, which could include compounds related to this compound, was demonstrated in a study where peroxidase was used for the removal of phenolic compounds from lignocellulosic hydrolysates, improving the conditions for butanol fermentation by Clostridium beijerinckii (Cho et al., 2009).

Photocatalytic Applications

Several studies have explored the role of peroxides, including this compound, in photocatalytic applications. These include the degradation of pollutants in water using UV/TiO2 processes and the understanding of the role of hydrogen peroxide in enhancing or inhibiting these photocatalytic processes (Chiou et al., 2008), (Kabir et al., 2006).

Agricultural Enhancements

Butenolide compounds have been identified as potential growth promoters in agriculture. One study highlighted the effects of smoke-water and butenolide on enhancing shoot and root elongation in rice seedlings, suggesting a potential role in promoting vigorous seedlings for crops (Kulkarni et al., 2006).

Toxicity Studies and Antifouling Applications

Some studies have also focused on the toxicity of butenolide compounds and their potential as antifouling agents. For instance, one study assessed the acute toxicity of butenolide in non-target organisms, providing insights into its safe use in antifouling applications (Zhang et al., 2011). Another study explored the effects of butenolide on larval behavior and histology in marine fouling organisms, shedding light on its potential use in marine biofouling prevention (Zhang et al., 2011).

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

(3R,4aR,7aR)-3,4a-dimethyl-3-(10-phenyldecyl)-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one

InChI

InChI=1S/C24H36O4/c1-23(19-24(2)21(27-28-23)18-22(25)26-24)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16,21H,3-8,10,13-14,17-19H2,1-2H3/t21-,23-,24-/m1/s1

InChI Key

LBCVLXZWFGNXOB-GMKZXUHWSA-N

Isomeric SMILES

C[C@]1(C[C@@]2([C@@H](CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

SMILES

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

Canonical SMILES

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

Synonyms

plakortolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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